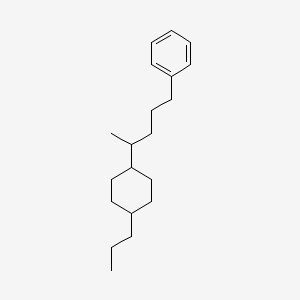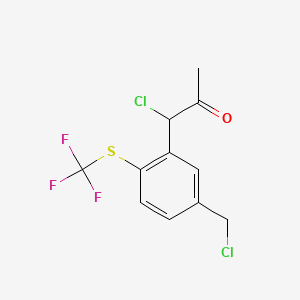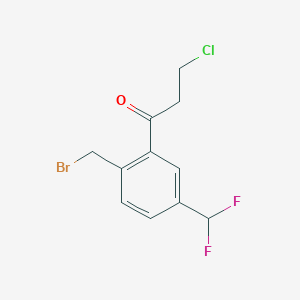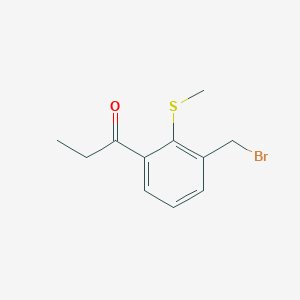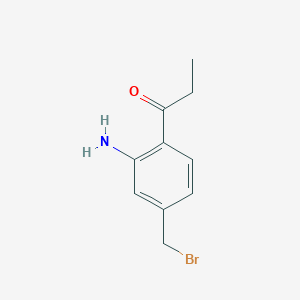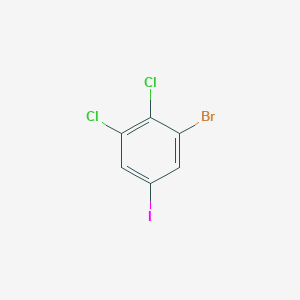
1-Bromo-2,3-dichloro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-dichloro-5-iodobenzene is an aromatic compound with the molecular formula C6H2BrCl2I It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-2,3-dichloro-5-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a dichlorobenzene, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Bromo-2,3-dichloro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium iodide in acetone for halogen exchange.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield corresponding quinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Scientific Research Applications
1-Bromo-2,3-dichloro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dichloro-5-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can be replaced by nucleophiles or electrophiles, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-2,3-dichloro-5-iodobenzene can be compared with other halogenated benzene derivatives such as:
- 1-Bromo-2,5-dichloro-4-iodobenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
- 1-Bromo-3-iodobenzene
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their reactivity and applications .
Properties
Molecular Formula |
C6H2BrCl2I |
|---|---|
Molecular Weight |
351.79 g/mol |
IUPAC Name |
1-bromo-2,3-dichloro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrCl2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
InChI Key |
SZVQKPOSSXUGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


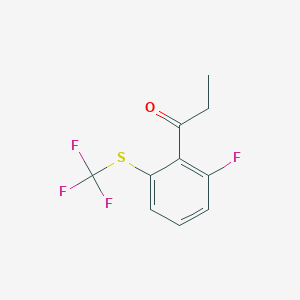
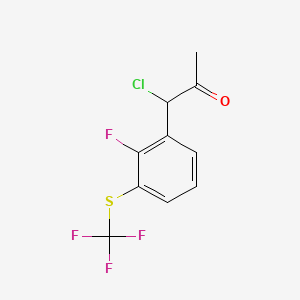
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)

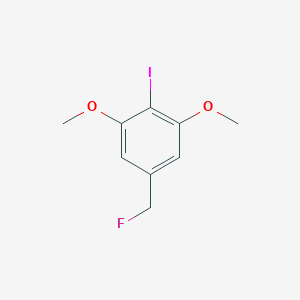
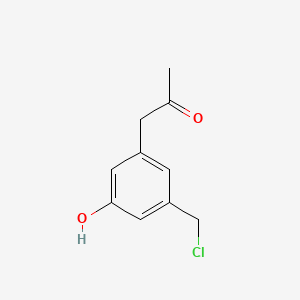
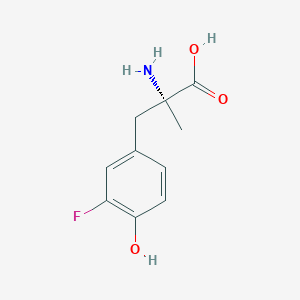
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
